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molecular formula C8H5ClN4O B8294814 2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde

2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde

Cat. No. B8294814
M. Wt: 208.60 g/mol
InChI Key: XIQACGFXNGGJIU-UHFFFAOYSA-N
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Patent
US07772235B2

Procedure details

A solution of oxalyl chloride (4.0 mL, 46 mmol) in CH2Cl2 (100 mL) at −78° C. was added DMSO (6.5 mL, 92 mmol) dropwise. The mixture was stirred for 10 minutes after which the title compound from Example 13.2 (7.92 mg, 41.6 mmol) in CH2Cl2 (30 mL) was added dropwise. The mixture was stirred for an additional 30 minutes and Et3N (2.9 mL, 208 mmol) was added dropwise. The reaction was then allowed to warm to room temperature. Water (150 mL) was then added and the organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by column chromatography (10-20% EtOAc/hexanes) to yield the title compound as an orange oil (4.98 g, 64%).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.92 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
64%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C([Cl:4])=O.CS(C)=O.[C:11]1(C)[CH:16]=[CH:15][CH:14]=[C:13]([N:17]2[N:21]=[N:20][C:19]([CH2:22][OH:23])=[N:18]2)[CH:12]=1.CCN(CC)CC>C(Cl)Cl.O>[Cl:4][C:11]1[CH:12]=[C:13]([N:17]2[N:21]=[N:20][C:19]([CH:22]=[O:23])=[N:18]2)[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
6.5 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.92 mg
Type
reactant
Smiles
C1(=CC(=CC=C1)N1N=C(N=N1)CO)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2.9 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (10-20% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1N=C(N=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.98 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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